![molecular formula C8H13NO6S3 B8511889 2-[5-(methylsulfonyloxymethyl)-1,3-thiazol-4-yl]ethyl methanesulfonate](/img/structure/B8511889.png)
2-[5-(methylsulfonyloxymethyl)-1,3-thiazol-4-yl]ethyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(methylsulfonyloxymethyl)-1,3-thiazol-4-yl]ethyl methanesulfonate is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a thiazole ring substituted with methanesulfonyloxyethyl and methanesulfonyloxymethyl groups. It is primarily used as an intermediate in organic synthesis, particularly in the preparation of bioactive molecules and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(methylsulfonyloxymethyl)-1,3-thiazol-4-yl]ethyl methanesulfonate typically involves multiple stepsThe reaction conditions often involve the use of strong bases and sulfonyl chlorides under controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and stringent quality control measures to maintain consistency and efficiency. The industrial methods also emphasize safety and environmental considerations, ensuring that the production process is sustainable and compliant with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2-[5-(methylsulfonyloxymethyl)-1,3-thiazol-4-yl]ethyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions due to the presence of the methanesulfonyloxy groups, which are good leaving groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, nucleophilic substitution with an amine can yield a thiazole derivative with an aminoethyl group .
Scientific Research Applications
2-[5-(methylsulfonyloxymethyl)-1,3-thiazol-4-yl]ethyl methanesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[5-(methylsulfonyloxymethyl)-1,3-thiazol-4-yl]ethyl methanesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The methanesulfonyloxy groups facilitate these reactions by serving as good leaving groups, allowing the compound to participate in substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
1-N-Boc-4-(2-methanesulfonyloxyethyl)piperidine: This compound shares the methanesulfonyloxyethyl group but differs in its core structure, which is a piperidine ring instead of a thiazole ring.
2-methyl-2′-phenylpropionic acid derivatives: These compounds have similar sulfonyl groups but are used primarily for their antihistamine activity.
Uniqueness
2-[5-(methylsulfonyloxymethyl)-1,3-thiazol-4-yl]ethyl methanesulfonate is unique due to its thiazole ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of heterocyclic compounds and bioactive molecules .
Properties
Molecular Formula |
C8H13NO6S3 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-[5-(methylsulfonyloxymethyl)-1,3-thiazol-4-yl]ethyl methanesulfonate |
InChI |
InChI=1S/C8H13NO6S3/c1-17(10,11)14-4-3-7-8(16-6-9-7)5-15-18(2,12)13/h6H,3-5H2,1-2H3 |
InChI Key |
OLSVAKMJHKINQS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCC1=C(SC=N1)COS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



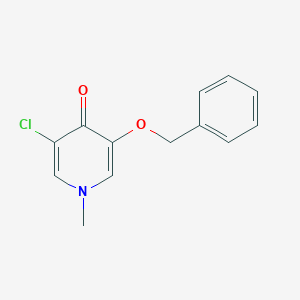
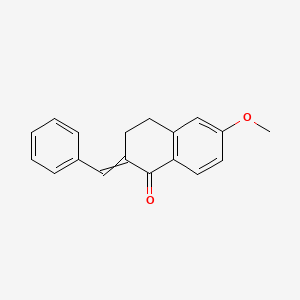
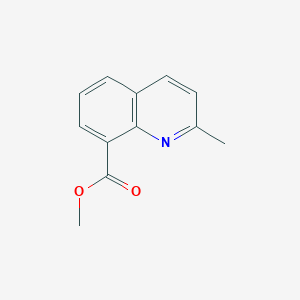

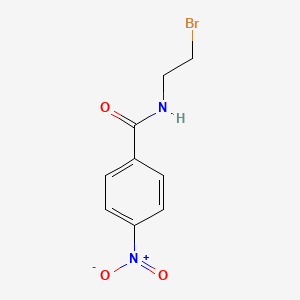
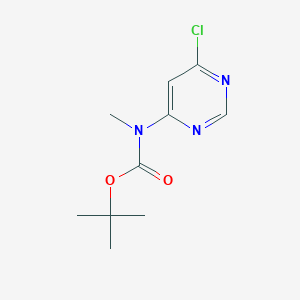
![1-Ethyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B8511845.png)
![3-[[5-(Trifluoromethyl)-2-pyridyl]oxy]-1-propanamine](/img/structure/B8511846.png)
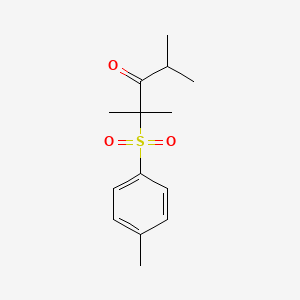
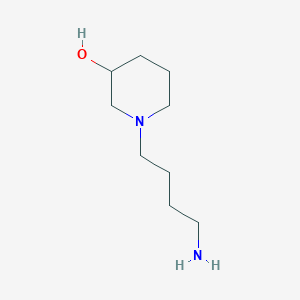
![7-(2-Chlorophenyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8511870.png)
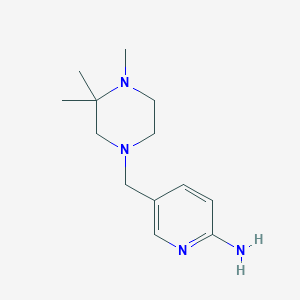
![1,3-Bis[4-(phenylethynyl)phenyl]propan-2-one](/img/structure/B8511882.png)
